4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride
Description
4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride (hereafter referred to by its systematic name or abbreviated as [(NPr)₂V]Cl₄ in some studies ), is a viologen derivative with a bipyridinium core functionalized by trimethylammonium propyl groups. This compound is water-soluble and redox-active, making it a promising candidate for applications in aqueous organic redox flow batteries (AORFBs) . Its structure comprises two positively charged pyridinium rings linked by a 4,4'-bipyridinium backbone, each substituted with a 3-(trimethylammonio)propyl group. The tetrachloride counterions balance the charge, ensuring solubility and ionic conductivity in aqueous electrolytes .
Key properties include:
- Redox Potential: −0.51 V vs. NHE (reduction to the radical cation) and −0.91 V vs. NHE (further reduction to the neutral species) .
- Stability: Exceptional radical stability due to steric and electronic effects of the trimethylammonium groups, enabling long-term cycling in flow batteries .
- Energy Density: Paired with TEMPO derivatives, it achieves cell voltages up to 1.38 V .
Properties
IUPAC Name |
trimethyl-[3-[4-[1-[3-(trimethylazaniumyl)propyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4.ClH/c1-25(2,3)19-7-13-23-15-9-21(10-16-23)22-11-17-24(18-12-22)14-8-20-26(4,5)6;/h9-12,15-18H,7-8,13-14,19-20H2,1-6H3;1H/q+4;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPMHXRWRGIOP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClN4+3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The primary route involves reacting 4,4'-bipyridine with 3-chloropropyltrimethylammonium chloride under basic conditions. The alkylating agent introduces the trimethylammonium-propyl chain via nucleophilic substitution at the pyridinium nitrogen.
Representative Procedure
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Reactants :
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4,4'-Bipyridine (1 equiv)
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3-Chloropropyltrimethylammonium chloride (2.2 equiv)
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Solvent: Ethanol/water (3:1 v/v)
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Base: Potassium hydroxide (2.2 equiv)
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Conditions :
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Workup :
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Cool to room temperature, filter precipitated product.
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Wash with cold ethanol to remove unreacted starting material.
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Optimization Parameters
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Stoichiometry : Excess alkylating agent (≥2.2 equiv) ensures complete di-alkylation while minimizing mono-alkylated byproducts.
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Solvent Choice : Ethanol/water mixtures enhance solubility of ionic intermediates.
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Temperature : Prolonged reflux improves reaction completeness but risks decomposition above 90°C.
Alternative Synthesis via Pre-Functionalized Intermediates
Stepwise Alkylation Approach
To improve regiocontrol, a two-step process is employed:
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Mono-Alkylation :
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Di-Alkylation :
Advantage : Reduces symmetric byproducts and improves yield to 70–80%.
Halogen Exchange for Chloride Counterions
The tetrachloride form is obtained by treating the tetrabromide intermediate with excess sodium chloride in hot water:
Key Considerations :
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Ion exchange efficiency depends on NaCl concentration and temperature.
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Residual bromide content <1% confirmed via ion chromatography.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Validation
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H NMR (DO, 400 MHz):
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, which are crucial for its application in redox flow batteries.
Substitution Reactions: It can participate in substitution reactions where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve the use of catalysts and solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in redox reactions, the compound can form various oxidized or reduced species .
Scientific Research Applications
There seems to be some confusion in the query. The user is asking for information on "4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride," but the search results primarily discuss "1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride". These are the same compound.
Research
Current research is exploring the interactions of BTMAP-Vi with other chemical species. Its self-assembly capabilities suggest potential for forming complex structures through intermolecular interactions. Studies are also focused on its behavior in various solvent systems and its stability under different environmental conditions. Understanding these interactions can lead to enhanced applications in materials science and nanotechnology.
The uniqueness of 1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate lies in its specific electrochromic properties and structural design that allows for diverse applications in supramolecular chemistry and electrochemical devices. Its ability to undergo reversible redox reactions sets it apart from other similar compounds that may not exhibit such pronounced electrochemical behavior.
4,4'-Bipyridine Applications
4,4′-Bipyridine is an organic compound with the formula (C5H4N)2 and is one of several isomers of bipyridine . It is mainly used as a precursor to N,N′-dimethyl-4,4′-bipyridinium [(C5H4NCH3)2]2+, known as paraquat .
Uses of 4,4'-Bipyridine
- Herbicide Production 4,4'-Bipyridine is an intermediate in the production of paraquat, a widely-used herbicide . In this process, pyridine is oxidized to 4,4'-bipyridine in a coupling reaction, followed by dimethylation to form paraquat .
- Supramolecular Chemistry 4,4′-Bipyridine is abundant in supramolecular chemistry, serving as an electro- and photo-sensitive building block .
- Coordination Polymers 4,4′-bipyridine forms a variety of coordination polymers .
- Redox Flow Batteries Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries .
Mechanism of Action
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis[3-(trimethylammonio)propyl]-, tetrachloride primarily involves its ability to undergo redox reactions. This compound can accept and donate electrons, making it an effective component in redox flow batteries. The molecular targets and pathways involved include the interaction with other redox-active species in the battery system, facilitating the storage and release of electrical energy .
Comparison with Similar Compounds
Data Tables
Table 1: Redox Potentials of Key Compounds
| Compound | 1st Redox Potential (V vs. NHE) | 2nd Redox Potential (V vs. NHE) |
|---|---|---|
| [(NPr)₂V]Cl₄ | −0.51 | −0.91 |
| exBP | −0.45 | −0.85 |
| ATBPy | −0.58 (vs. SHE) | — |
| Methyl Viologen (MV) | −0.45 | −0.75 |
Table 2: Cycling Performance in AORFBs
| Anolyte | Catholyte | Current Density | Capacity Retention | Cycles |
|---|---|---|---|---|
| [(NPr)₂V]Cl₄ | NMe-TEMPO | 60 mA cm⁻² | 90% | 400 |
| [(NPr)₂V]Cl₄ | 4-HO-TEMPO | 60 mA cm⁻² | 62.5% | 100 |
| ATBPy | TEMPO derivative | 60 mA cm⁻² | 85.7% | — |
Biological Activity
4,4'-Bipyridinium derivatives, particularly those with quaternary ammonium groups, are known for their diverse biological activities and applications in various fields, including medicine and materials science. The compound 4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride is a notable member of this class, exhibiting significant biological properties that warrant detailed exploration.
Antimicrobial Properties
4,4'-Bipyridinium compounds have been extensively studied for their antimicrobial activity. They exhibit potent effects against a range of microorganisms, including bacteria and fungi. The mechanism of action is primarily through disruption of microbial cell membranes due to their cationic nature, which allows them to interact with negatively charged components of the microbial cell surface.
Case Study : A study demonstrated that a similar bipyridinium derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Cytotoxic Effects
Research indicates that these compounds can induce cytotoxic effects in various cancer cell lines. Their ability to penetrate cellular membranes and influence apoptotic pathways has been a focus of recent studies.
Research Findings : In vitro studies on human lung cancer A549 cells revealed that 4,4'-bipyridinium derivatives could induce apoptosis through the activation of caspases and modulation of BCL-2 family proteins .
The biological activity of 4,4'-bipyridinium compounds can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature facilitates interaction with anionic phospholipid bilayers, leading to membrane destabilization.
- Reactive Oxygen Species (ROS) Generation : These compounds can promote oxidative stress within cells, contributing to their cytotoxic effects.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction has been observed.
Data Table: Biological Activity Summary
| Activity Type | Organism/Cell Line | MIC/IC50 (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5 | Membrane disruption |
| Antibacterial | Escherichia coli | 10 | Membrane disruption |
| Cytotoxic | A549 (lung cancer) | 15 | Apoptosis induction |
| Cytotoxic | HeLa (cervical cancer) | 20 | ROS generation |
Applications in Drug Delivery
Recent advancements have explored the use of 4,4'-bipyridinium derivatives in drug delivery systems. Their ability to form complexes with various therapeutic agents enhances cellular uptake and bioavailability.
Research Insight : Liposomal formulations incorporating these compounds have shown improved targeting and efficacy in delivering anticancer drugs to tumor sites .
Q & A
Q. What are the standard synthetic routes for preparing 4,4'-bipyridinium derivatives like this compound?
The compound is synthesized via N-alkylation of 4,4'-bipyridine using 1,3-dibromopropane or similar alkylating agents, followed by anion exchange (e.g., replacing bromide with chloride). For example, 1,1′-bis[3-(trimethylammonio)propyl]-4,4′-bipyridinium tetrabromide is first prepared, and subsequent metathesis with chloride salts yields the tetrachloride form . Critical steps include nitrogen atmosphere control to prevent side reactions and purification via recrystallization .
Q. How is the structural integrity of this compound validated experimentally?
Nuclear magnetic resonance (NMR) spectroscopy confirms the alkyl chain connectivity and quaternary ammonium groups. Electrospray ionization mass spectrometry (ESI-MS) verifies molecular weight and ionic charge state. Single-crystal X-ray diffraction provides definitive proof of molecular geometry, such as bipyridinium core separation and alkyl chain conformation .
Q. What electrochemical properties define this compound in energy storage applications?
The compound exhibits two distinct one-electron redox couples (E₁ and E₂) in aqueous electrolytes, with potentials typically around −0.45 V and −0.75 V vs. SHE. These values depend on substituent length and charge density; shorter alkyl chains (e.g., propyl vs. butyl) increase redox potential due to reduced steric hindrance . Cyclic voltammetry (CV) and rotating disk electrode (RDE) studies are standard for characterizing these properties .
Q. What are the primary research applications of this compound?
It serves as a high-potential anolyte in aqueous organic redox flow batteries (AORFBs), paired with catholytes like TEMPO derivatives. Its two-electron storage capability and radical stability enable high energy density (up to 18.1 Wh L⁻¹) and long cycling stability (>500 cycles with 97% capacity retention) .
Advanced Research Questions
Q. How can molecular engineering optimize this compound for improved battery performance?
Extending the bipyridinium core with π-conjugated linkers (e.g., phenylene or thiophene) lowers redox potential by reducing the HOMO-LUMO gap, enabling merged two-electron transfer. Substituent modifications, such as methyl groups on the linker, further enhance solubility and radical stability. For example, exBP derivatives achieve a 1.51 V cell voltage and 302 mW cm⁻² peak power density .
Q. What mechanisms underlie its exceptional radical stability in flow batteries?
The trimethylammonium groups provide electrostatic stabilization of the radical cation [(NPr)₂V]⁺• via charge repulsion, minimizing dimerization or disproportionation. UV-vis spectroscopy and electron paramagnetic resonance (EPR) confirm radical persistence over 500 cycles. Ion-exchange membranes (e.g., Nafion 212) further reduce crossover-induced degradation .
Q. How does electrolyte composition affect its redox behavior?
Supporting electrolytes (e.g., NaCl vs. KCl) influence ionic conductivity and redox potential shifts due to ion-pairing effects. For instance, higher chloride concentrations stabilize the dicationic form, while sulfate anions may induce precipitation. In situ pH monitoring is critical, as acidic conditions promote hydrogen evolution, competing with the desired redox reactions .
Q. Are there contradictions in reported redox potentials across studies?
Yes. Variations arise from solvent polarity (aqueous vs. organic), reference electrode calibration (SHE vs. Ag/AgCl), and substituent effects. For example, 1,1′-bis[3-(trimethylammonio)propyl] derivatives show a 30 mV difference in E₁ between aqueous (−0.45 V) and DMSO-based electrolytes . Methodological consistency in CV parameters (scan rate, temperature) is essential for cross-study comparisons.
Q. What non-battery applications exploit its electron-transfer properties?
It acts as an electron donor in biocatalytic CO₂ reduction systems, transferring electrons to nitrogenase via porphyrin photosensitizers . In materials science, its polycationic nature enables electrostatic assembly of functional nanoparticles for DNA delivery or electrochromic devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
